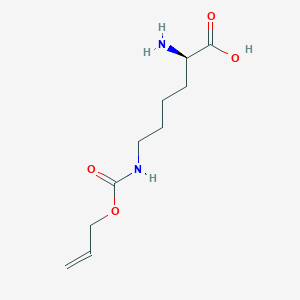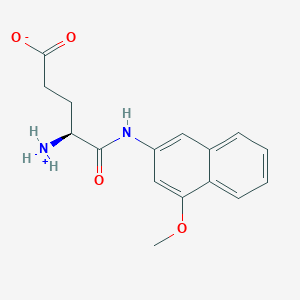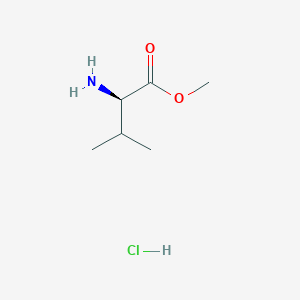
H-D-Lys(Alloc)-OH
Vue d'ensemble
Description
®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of an allyloxycarbonyl group attached to the amino group and an additional amino group on the hexanoic acid chain. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
It’s known that this compound is used in peptide synthesis , which suggests it may interact with its targets by forming peptide bonds. This interaction could result in changes to the structure and function of the target molecules .
Biochemical Pathways
Given its role in peptide synthesis , it can be inferred that it may influence protein synthesis and degradation pathways. The downstream effects of these pathways could include changes in cellular function and signaling .
Result of Action
Given its role in peptide synthesis , it can be inferred that it may influence the structure and function of proteins within the cell.
Safety and Hazards
Orientations Futures
The future directions for the study and use of this compound could include further exploration of its synthesis methods, investigation of its potential applications, and detailed study of its physical and chemical properties. It could also be interesting to explore its potential uses in the pharmaceutical, agrochemical, and dyestuff fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid typically involves the protection of the amino group followed by the introduction of the allyloxycarbonyl group. One common method involves the use of allyl chloroformate as the protecting agent. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Protection of the Amino Group: The amino group is protected using allyl chloroformate in the presence of a base like triethylamine.
Introduction of the Allyloxycarbonyl Group: The protected amino acid is then reacted with allyl chloroformate to introduce the allyloxycarbonyl group.
Industrial Production Methods
Industrial production of ®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid may involve large-scale synthesis using automated reactors. The process typically includes:
Batch Processing: Large quantities of reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the allyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid: This compound has a similar allyloxycarbonyl group but differs in the amino acid backbone.
N-allyloxycarbonyl-L-lysine: Another compound with an allyloxycarbonyl group attached to the lysine amino acid.
Uniqueness
®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid is unique due to its specific chiral configuration and the presence of both an allyloxycarbonyl group and an additional amino group. This combination of features makes it particularly useful in synthetic chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
(2R)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZPOGGPUVRZMI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426465 | |
| Record name | H-D-Lys(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274260-42-3 | |
| Record name | H-D-Lys(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B555479.png)
![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)








